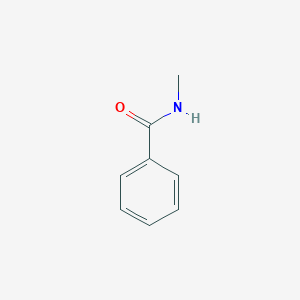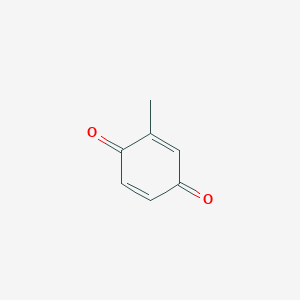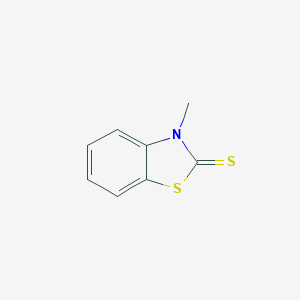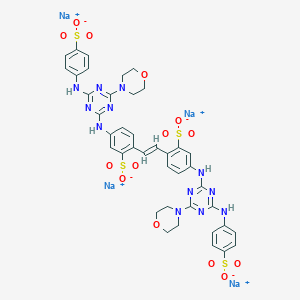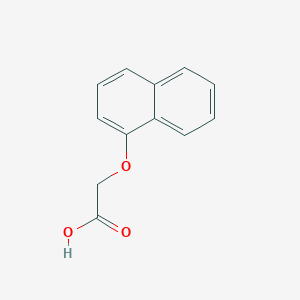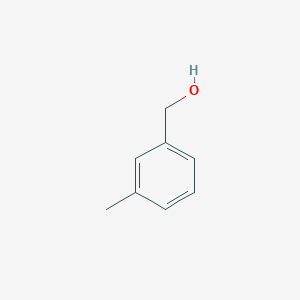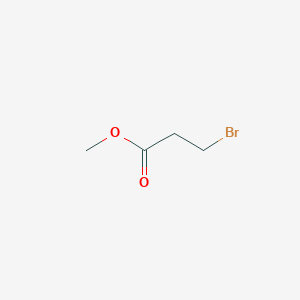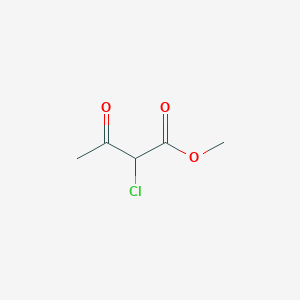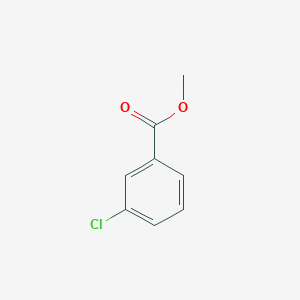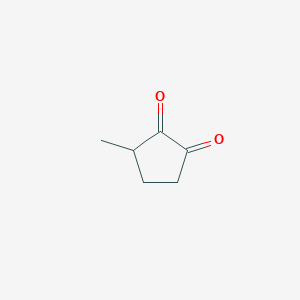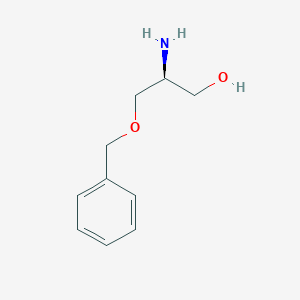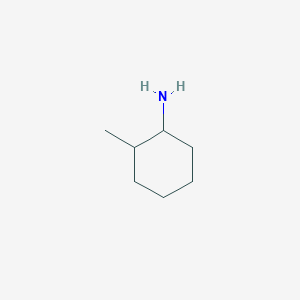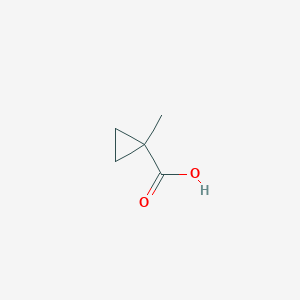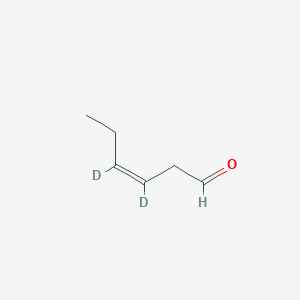
(Z)-3,4-Dideuteriohex-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,4-Dideuteriohex-3-enal is an organic compound characterized by the presence of deuterium atoms at the 3rd and 4th positions of the hex-3-enal molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique isotopic composition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,4-Dideuteriohex-3-enal typically involves the selective deuteration of hex-3-enal. One common method is the catalytic hydrogenation of hex-3-enal using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield deuterated alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products:
Oxidation: Deuterated carboxylic acids or aldehydes.
Reduction: Deuterated alcohols.
Substitution: Deuterated derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: (Z)-3,4-Dideuteriohex-3-enal is used as a tracer in mechanistic studies of organic reactions. Its unique isotopic composition allows researchers to track the movement of atoms during chemical transformations.
Biology: In biological research, this compound can be used to study metabolic pathways involving aldehydes. Its deuterium atoms provide a distinct signature that can be detected using mass spectrometry.
Medicine: The compound has potential applications in drug development, particularly in the design of deuterated drugs. Deuterium incorporation can enhance the metabolic stability and efficacy of pharmaceutical compounds.
Industry: In the materials science industry, this compound is used in the synthesis of deuterated polymers and materials with unique properties. These materials are valuable in various high-tech applications, including electronics and nanotechnology.
Mécanisme D'action
The mechanism of action of (Z)-3,4-Dideuteriohex-3-enal involves its interaction with molecular targets through its aldehyde functional group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and other biomolecules. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the heavier isotope.
Comparaison Avec Des Composés Similaires
Hex-3-enal: The non-deuterated analog of (Z)-3,4-Dideuteriohex-3-enal.
(E)-3,4-Dideuteriohex-3-enal: The geometric isomer with deuterium atoms in the trans configuration.
3,4-Dideuteriohexane: The fully saturated analog without the double bond.
Uniqueness: this compound is unique due to its specific isotopic composition and geometric configuration. The presence of deuterium atoms at specific positions provides distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
(Z)-3,4-dideuteriohex-3-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANMBISFKBPEX-KKLCAENNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC=O)/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
